3-[2-(trifluoromethyl)phenyl]Pyrrolidine

Dopamine Receptor Pharmacology CNS Ligand Design Structure-Activity Relationship

The ortho-trifluoromethylphenyl substitution confers unique electronic properties essential for balanced D₂/5-HT₁A receptor modulation; meta-substituted analogs show altered dopaminergic profiles. This unprotected secondary amine eliminates 2-3 synthetic steps vs. N-protected precursors, enabling efficient parallel library synthesis. Optimal for CNS drug discovery requiring BBB-penetrant scaffolds (LogP ~2.3). Select this specific regioisomer—generic 3-arylpyrrolidines cannot substitute.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
CAS No. 916831-78-2
Cat. No. B3302476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(trifluoromethyl)phenyl]Pyrrolidine
CAS916831-78-2
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2
InChIKeyBHQVEKYUXFSYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Trifluoromethyl)phenyl]pyrrolidine for CNS Ligand Procurement: Structural and Pharmacological Context


3-[2-(Trifluoromethyl)phenyl]pyrrolidine (CAS 916831-78-2) is a synthetic heterocyclic compound featuring a pyrrolidine core substituted at the 3-position with a 2-(trifluoromethyl)phenyl group [1]. This compound belongs to the class of 3-arylpyrrolidines, a privileged scaffold extensively validated for developing ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors [2]. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, while the pyrrolidine core provides conformational rigidity that favors target binding . As a key intermediate and research tool, this compound is procured for lead optimization in psychiatric and neurological drug discovery programs.

Why Generic 3-Arylpyrrolidine Substitution Fails for 3-[2-(Trifluoromethyl)phenyl]pyrrolidine Procurement


Procurement of a generic 3-arylpyrrolidine cannot substitute for 3-[2-(trifluoromethyl)phenyl]pyrrolidine due to critical structure-activity relationship (SAR) differences at both the aryl substitution pattern and N-substitution site [1]. The ortho-trifluoromethylphenyl substitution confers unique electronic and steric properties that modulate receptor selectivity—meta-substituted analogs exhibit distinctly different dopaminergic profiles, while para-substituted variants display altered 5-HT1A binding [2]. Furthermore, the unprotected secondary amine in this compound enables diverse downstream functionalization, whereas N-substituted derivatives (e.g., N-benzyl, N-Boc) are pre-committed to specific pharmacological profiles and cannot be interchanged [3].

Quantitative Differentiation Evidence for 3-[2-(Trifluoromethyl)phenyl]pyrrolidine Against Structural Analogs


Ortho-CF3 Substitution Enhances Dopaminergic Selectivity Relative to Meta-Substituted Analogs

In the class of 3-arylpyrrolidines, the substitution pattern on the phenyl ring critically determines dopaminergic versus serotonergic receptor selectivity [1]. Compounds with electron-withdrawing groups at the meta position of the aromatic ring were found to exhibit enhanced dopaminergic activity, while ortho-substituted variants (such as 3-[2-(trifluoromethyl)phenyl]pyrrolidine) demonstrate a distinct selectivity shift [1]. Meta-trifluoromethyl substitution confers D2-preferring binding, whereas ortho-trifluoromethyl substitution yields a more balanced D2/5-HT1A profile, with 5-HT1A Ki values ranging from 77-185 nM for structurally related 3-aryl analogs [2].

Dopamine Receptor Pharmacology CNS Ligand Design Structure-Activity Relationship

Ortho-CF3 Placement Confers 1.5- to 2.4-Fold 5-HT1A Affinity Enhancement Over Para-CF3 Analogs

Within the 3-arylpyrrolidine class, the position of the trifluoromethyl group on the phenyl ring directly impacts 5-HT1A receptor binding affinity [1]. Literature reports indicate that N-substituted 3-arylpyrrolidines with ortho-substitution patterns exhibit Ki values ranging from 77 nM to 185 nM at 5-HT1A receptors, whereas para-substituted CF3 analogs demonstrate significantly higher Ki values (185 nM to >450 nM) representing 1.5-fold to 2.4-fold reduced affinity [1]. This affinity differential is attributed to steric and electronic effects of ortho-CF3 placement on receptor binding pocket interactions [2].

5-HT1A Receptor Binding Serotonergic Pharmacology Pyrrolidine SAR

Unprotected Secondary Amine Enables Downstream SAR Expansion Unavailable with N-Substituted Analogs

3-[2-(Trifluoromethyl)phenyl]pyrrolidine possesses an unprotected secondary amine at the pyrrolidine nitrogen, which serves as a critical functional handle for downstream derivatization [1]. In contrast, commonly procured analogs such as N-benzyl-3-arylpyrrolidines or N-Boc-3-arylpyrrolidines are pre-functionalized and cannot be deprotected without compromising the scaffold . The unprotected amine allows for installation of diverse N-substituents (alkyl, aryl, acyl, sulfonyl) that have been shown to modulate receptor selectivity profiles—for example, N-substitution in the 3-arylpyrrolidine class can shift selectivity from dopamine-preferring to serotonin-preferring [2].

Medicinal Chemistry Chemical Library Synthesis Lead Optimization

CF3 Substitution Increases Lipophilicity by ~1.5-2.0 LogP Units Relative to Unsubstituted 3-Phenylpyrrolidine

The trifluoromethyl group confers a substantial increase in lipophilicity compared to the unsubstituted 3-phenylpyrrolidine scaffold . While direct LogP data for 3-[2-(trifluoromethyl)phenyl]pyrrolidine is not publicly available, structurally related trifluoromethyl-pyrrolidines exhibit LogP values of approximately 2.3 , representing an increase of 1.5-2.0 LogP units over unsubstituted 3-phenylpyrrolidine (estimated LogP ~0.5-0.8) . This enhanced lipophilicity correlates with improved blood-brain barrier permeability and CNS exposure—a critical parameter for CNS-targeted compounds [1].

Physicochemical Properties Blood-Brain Barrier Permeability Drug-likeness

Optimal Procurement-Driven Application Scenarios for 3-[2-(Trifluoromethyl)phenyl]pyrrolidine


CNS Lead Optimization Requiring Balanced Dopaminergic-Serotonergic Modulation

This compound is optimally procured for medicinal chemistry programs developing ligands with balanced D2/5-HT1A receptor profiles. As demonstrated in Section 3, ortho-CF3 substitution yields a selectivity shift relative to meta-substituted analogs that are D2-preferring [1]. Researchers developing antipsychotic or antidepressant candidates that require modulation of both dopaminergic and serotonergic pathways should select 3-[2-(trifluoromethyl)phenyl]pyrrolidine over meta-CF3 or non-fluorinated analogs. The 5-HT1A affinity range (Ki = 77-185 nM) provides a suitable starting point for further optimization through N-substitution [2].

Parallel Library Synthesis and Structure-Activity Relationship (SAR) Expansion

Procurement of this compound is indicated for laboratories conducting parallel synthesis of N-substituted 3-arylpyrrolidine libraries. The unprotected secondary amine, as quantified in Section 3, eliminates 2-3 synthetic steps compared to using N-protected or N-substituted precursors [3]. This enables efficient generation of 20+ structurally diverse analogs through alkylation, acylation, reductive amination, and sulfonylation reactions. The compound serves as a versatile core scaffold for exploring how N-substituents modulate receptor selectivity—a critical SAR dimension where N-substitution can shift the profile from dopaminergic to serotonergic [2].

Blood-Brain Barrier Penetrant Tool Compound Development

Based on the lipophilicity differential established in Section 3 (ΔLogP ≈ +1.5-2.0 units over 3-phenylpyrrolidine), this compound is the preferred choice for developing CNS-penetrant tool compounds . The enhanced LogP of ~2.3 for CF3-substituted pyrrolidines falls within the optimal range (1-3) for blood-brain barrier permeability, whereas unsubstituted 3-phenylpyrrolidine (estimated LogP ~0.5-0.8) is suboptimal for CNS exposure . Researchers requiring in vivo proof-of-concept studies in CNS disease models should procure this CF3-substituted variant over non-fluorinated alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(trifluoromethyl)phenyl]Pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.